7|スピロノラクトン

説明

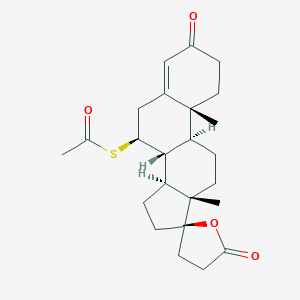

the 7β-isomer of Spironolactone

科学的研究の応用

Cardiovascular Applications

1.1 Management of Resistant Hypertension

7-Beta-Spironolactone has been studied extensively for its effectiveness in managing resistant hypertension. In a randomized controlled trial (PATHWAY-2), it was shown that spironolactone significantly reduced systolic blood pressure compared to placebo and other antihypertensive agents. The average reduction in home systolic blood pressure was found to be superior, with a decrease of 8.70 mm Hg (p<0.0001) compared to placebo . This suggests that 7-Beta-Spironolactone is an effective option for patients who do not respond adequately to standard treatments.

1.2 Heart Failure Management

In the context of heart failure, 7-Beta-Spironolactone has demonstrated a mortality benefit. The Randomized Aldactone Evaluation Study (RALES) indicated that spironolactone reduced the risk of death by 30% in patients with severe heart failure . This effect is attributed to its ability to antagonize aldosterone, thereby mitigating fluid retention and improving cardiac function.

1.3 Aortic Stiffness Reduction

Recent studies have shown that spironolactone can improve aortic properties independently of blood pressure changes in patients with resistant hypertension. This finding suggests that 7-Beta-Spironolactone may enhance arterial elasticity, which is crucial for cardiovascular health .

Metabolic Syndrome Applications

2.1 Impact on Cardiac Structure and Function

Research indicates that 7-Beta-Spironolactone positively influences left ventricular structure and function in patients with metabolic syndrome. A study found significant improvements in left ventricular function and reductions in myocardial hypertrophy and fibrosis markers, indicating its potential role in enhancing cardiac health among individuals with metabolic disorders.

2.2 Glucose and Lipid Metabolism

7-Beta-Spironolactone has been associated with ameliorating systemic glucose and lipid metabolism disturbances induced by high-fat diets. It acts by suppressing pro-inflammatory cytokines and altering biochemical pathways related to metabolism, which may help mitigate the effects of metabolic syndrome.

Chronic Liver Disease Applications

3.1 Enhanced Bioavailability

In patients with chronic liver disease, a formulation of spironolactone combined with beta-cyclodextrin showed improved absorption and clinical effects compared to traditional formulations. This enhanced bioavailability suggests that 7-Beta-Spironolactone could be beneficial for managing fluid retention and other complications associated with liver disease.

Summary of Research Findings

作用機序

Target of Action

7|A-Spironolactone, also known as 7-Beta-Spironolactone, primarily targets the mineralocorticoid receptors . It binds to these receptors and functions as an aldosterone antagonist . Aldosterone is a hormone that regulates sodium and potassium balance in the body. By blocking the action of aldosterone, 7|A-Spironolactone promotes sodium and water excretion and potassium retention .

Mode of Action

7|A-Spironolactone acts by competitively binding to the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule . This competitive binding blocks the effect of aldosterone, leading to increased excretion of sodium and water, while potassium is retained .

Biochemical Pathways

The action of 7|A-Spironolactone affects several biochemical pathways. It suppresses the up-regulation of proinflammatory cytokines (TNFα, IL-6, and monocyte chemoattractant protein-1), the gluconeogenic gene phosphoenolpyruvate carboxykinase, and the transcription factor carbohydrate response element binding protein and its downstream lipogenic enzymes .

Pharmacokinetics

7|A-Spironolactone is rapidly and extensively metabolized. The mean time to reach peak plasma concentration of spironolactone and the active metabolite, canrenone, in healthy volunteers is 2.6 and 4.3 hours, respectively . The mean half-life of spironolactone is 1.4 hours, and the mean half-life values of its metabolites including canrenone, 7-α- (thiomethyl) spirolactone (TMS), and 6-β-hydroxy-7-α- (thiomethyl) spirolactone (HTMS) are 16.5, 13.8, and 15 hours, respectively . These metabolites are excreted primarily in the urine and secondarily in bile .

Result of Action

The molecular and cellular effects of 7|A-Spironolactone’s action include amelioration of systemic glucose and lipid metabolism induced by high-fat and high-fructose diet feeding . It effectively improves hepatic steatosis and inflammation and suppresses enhanced gluconeogenesis . In vitro assays have shown a time- and dose-dependent drug inhibitory effect on viral entry, with a strong negative correlation between spironolactone dose and infected cell count .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of 7|A-Spironolactone. For instance, a high-fat and high-fructose diet can induce phenotypes of metabolic syndrome, including insulin resistance, hypertension, dyslipidemia, and fatty liver . Treatment with spironolactone can significantly suppress these increments, demonstrating that diet can significantly influence the compound’s action .

生化学分析

Biochemical Properties

7|A-Spironolactone binds to mineralocorticoid receptors and functions as an aldosterone antagonist . It promotes sodium and water excretion and potassium retention . It is also known to interact with androgen receptors, exhibiting antiandrogenic effects .

Cellular Effects

7|A-Spironolactone influences cell function by altering ion transport and fluid balance within the cell . It reduces the effects of aldosterone on gene expression, thereby influencing cellular metabolism . It also has antiandrogenic effects, which can influence cell signaling pathways .

Molecular Mechanism

The molecular mechanism of 7|A-Spironolactone involves its binding to mineralocorticoid and androgen receptors, acting as an antagonist . This binding inhibits the action of aldosterone and androgens at the molecular level, affecting gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of 7|A-Spironolactone can change over time in laboratory settings. For instance, adverse effects occurred in 26.3% of patients in a long-term treatment study, leading to discontinuation of the drug in 84.7% of these cases .

Dosage Effects in Animal Models

In animal models, the effects of 7|A-Spironolactone can vary with different dosages . For instance, the dosage for diuretic use is 2–4 mg/kg, orally, every 24 hours . Lower dosages may be considered for inhibition of the renin-angiotensin-aldosterone system .

Metabolic Pathways

7|A-Spironolactone is involved in several metabolic pathways. It is firstly deacetylated to 7-α-thiospironolactone, which is then S-methylated to 7α-thiomethylspironolactone (7α-TMS), or dethioacetylated to canrenone .

Transport and Distribution

7|A-Spironolactone is transported and distributed within cells and tissues via its interaction with various transporters and binding proteins

Subcellular Localization

Given its role as a mineralocorticoid receptor antagonist, it is likely to be found in areas of the cell where these receptors are located, such as the cytoplasm and nucleus .

生物活性

7-Beta-Spironolactone is a derivative of spironolactone, a well-known mineralocorticoid receptor antagonist. This compound is primarily studied for its biological activities, which include anti-mineralocorticoid and anti-androgen effects. This article explores the biological activity of 7-Beta-Spironolactone, including its pharmacological properties, mechanisms of action, and clinical implications.

Chemical Structure and Properties

7-Beta-Spironolactone has a complex steroidal structure, which allows it to interact with various hormonal pathways. The molecular formula is , and it exhibits unique pharmacokinetic properties compared to other spironolactone derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 400.57 g/mol |

| LogP | 6.25 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 5 |

7-Beta-Spironolactone functions primarily as an antagonist at mineralocorticoid receptors, inhibiting the effects of aldosterone, which can lead to various physiological outcomes such as:

- Diuretic Effects : By blocking aldosterone, it promotes sodium excretion and potassium retention.

- Anti-androgen Activity : It reduces the effects of androgens, making it useful in treating conditions like acne and hirsutism in women.

In Vitro Studies

Research has demonstrated that 7-Beta-Spironolactone exhibits significant competitive inhibition of aldosterone binding to its receptor. For instance, a study comparing various spironolactone derivatives found that 7-Beta-Spironolactone had a higher affinity for the mineralocorticoid receptor than some other derivatives, indicating potent biological activity .

In Vivo Studies

In animal models, particularly in female Sprague-Dawley rats, administration of 7-Beta-Spironolactone showed promising results in reducing tumor incidence when combined with carcinogens like DMBA (7,12-dimethylbenz[a]anthracene). In one study, the incidence of palpable mammary tumors was significantly reduced in rats treated with spironolactone compared to controls .

Acne Treatment

A notable application of spironolactone and its derivatives is in dermatology, particularly for treating acne vulgaris in post-teenage females. Clinical trials have shown that doses ranging from 50mg to 200mg daily can lead to a reduction in sebum production and improvement in acne lesions .

Cardiovascular Benefits

In patients with heart failure or hypertension, spironolactone has been shown to improve outcomes by reducing fluid overload and lowering blood pressure. A study indicated that adding spironolactone to standard heart failure treatments improved QT dispersion, suggesting enhanced cardiac stability .

Case Studies

- Case Study on Acne Treatment : A cohort study involving adult women treated with 75-150 mg/day of spironolactone over 17 months reported at least a 50% improvement in both facial and truncal acne lesions .

- Cardiovascular Outcomes : In a randomized trial assessing the effects of spironolactone on QT dispersion among heart failure patients, significant improvements were noted after 12 weeks of treatment .

特性

IUPAC Name |

S-[(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19-,21+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMSZDCAJNLERA-KVXIHFSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467802 | |

| Record name | 7-beta-Spironolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33784-05-3 | |

| Record name | 17alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7beta-mercapto-3-oxo-, gamma-lactone, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033784053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-beta-Spironolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-PREGN-4-ENE-21-CARBOXYLIC ACID, 17-HYDROXY-7.BETA.-MERCAPTO-3-OXO-, .GAMMA.-LACTONE, ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK6P5VN96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。